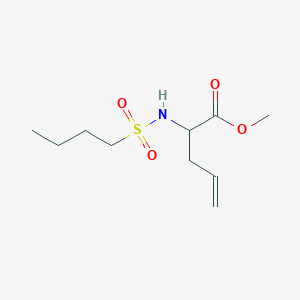
Methyl 2-(butylsulfonylamino)pent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(butylsulfonylamino)pent-4-enoate is an organic compound that belongs to the class of enoate esters. These compounds are characterized by the presence of an α,β-unsaturated carboxylic ester group, which is conjugated to a C=C double bond at the α,β position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(butylsulfonylamino)pent-4-enoate can be achieved through several methods. One common approach involves the alkylation of enolate ions. This reaction introduces a methyl or primary alkyl group onto the α position of a ketone, ester, or nitrile by an S_N2 reaction of an enolate ion with an alkyl halide . Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as column chromatography and preparative HPLC is common to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(butylsulfonylamino)pent-4-enoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 2-(butylsulfonylamino)pent-4-enoate has several scientific research applications:
Mechanism of Action
The mechanism by which methyl 2-(butylsulfonylamino)pent-4-enoate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to changes in their activity and subsequent biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 2-(butylsulfonylamino)pent-4-enoate include other alkyl (E)-5-(methylsulfinyl) pent-4-enoates, such as methyl-(E)-5-(methylsulfinyl) pent-4-enoate and ethyl-(E)-5-(methylsulfinyl) pent-4-enoate .
Uniqueness
This compound is unique due to its specific structural features, such as the butylsulfonylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C10H19NO4S |
|---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
methyl 2-(butylsulfonylamino)pent-4-enoate |
InChI |
InChI=1S/C10H19NO4S/c1-4-6-8-16(13,14)11-9(7-5-2)10(12)15-3/h5,9,11H,2,4,6-8H2,1,3H3 |
InChI Key |
RGENSLUEXOAOOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)NC(CC=C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















